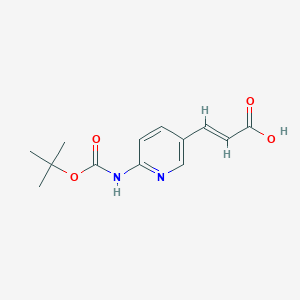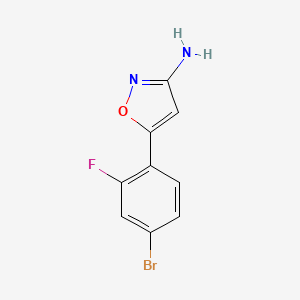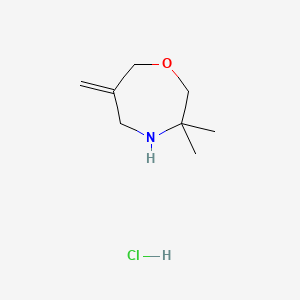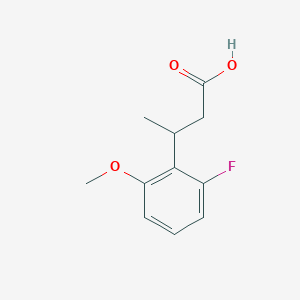![molecular formula C11H14FN3O2 B13539105 1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 2-fluoro-3-nitrophenyl group attached to the piperazine ring via a methyl bridge. The presence of both fluorine and nitro groups on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine typically involves the following steps:
Nitration of Fluorobenzene: The starting material, fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding 2-fluoro-3-nitrobenzene.
Formation of Benzyl Chloride: The 2-fluoro-3-nitrobenzene is then reacted with formaldehyde and hydrochloric acid to form 2-fluoro-3-nitrobenzyl chloride.
Nucleophilic Substitution: The benzyl chloride derivative is reacted with piperazine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperazine ring can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 1-[(2-Fluoro-3-aminophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Aplicaciones Científicas De Investigación
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a probe to study the effects of fluorine and nitro substituents on the biological activity of piperazine derivatives.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity for its molecular targets. The piperazine ring can interact with various biological pathways, potentially affecting neurotransmission, enzyme activity, or cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(3-nitrophenyl)piperazine: Similar structure but lacks the fluorine substituent.
1-(2-Fluorophenyl)piperazine: Similar structure but lacks the nitro group.
1-(3-Nitrophenyl)piperazine: Similar structure but lacks the fluorine substituent.
Uniqueness
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine is unique due to the presence of both fluorine and nitro groups on the phenyl ring. This combination of substituents can significantly alter the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can introduce additional sites for chemical modification or interaction with biological targets.
Propiedades
Fórmula molecular |
C11H14FN3O2 |
|---|---|
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
1-[(2-fluoro-3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14FN3O2/c12-11-9(2-1-3-10(11)15(16)17)8-14-6-4-13-5-7-14/h1-3,13H,4-8H2 |
Clave InChI |
FICYSLKAOXJQNU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C(=CC=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)


![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
